Cas no 1368462-97-8 (1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one)

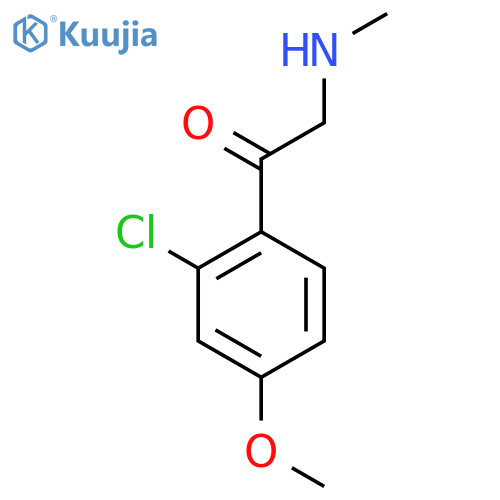

1368462-97-8 structure

商品名:1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one

- 1368462-97-8

- EN300-1984116

-

- インチ: 1S/C10H12ClNO2/c1-12-6-10(13)8-4-3-7(14-2)5-9(8)11/h3-5,12H,6H2,1-2H3

- InChIKey: SRJBWBYCLFCOBU-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C(CNC)=O)OC

計算された属性

- せいみつぶんしりょう: 213.0556563g/mol

- どういたいしつりょう: 213.0556563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 38.3Ų

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1984116-0.1g |

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

1368462-97-8 | 0.1g |

$678.0 | 2023-09-16 | ||

| Enamine | EN300-1984116-5.0g |

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

1368462-97-8 | 5g |

$3396.0 | 2023-05-31 | ||

| Enamine | EN300-1984116-1.0g |

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

1368462-97-8 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-1984116-10.0g |

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

1368462-97-8 | 10g |

$5037.0 | 2023-05-31 | ||

| Enamine | EN300-1984116-0.25g |

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

1368462-97-8 | 0.25g |

$708.0 | 2023-09-16 | ||

| Enamine | EN300-1984116-2.5g |

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

1368462-97-8 | 2.5g |

$1509.0 | 2023-09-16 | ||

| Enamine | EN300-1984116-5g |

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

1368462-97-8 | 5g |

$2235.0 | 2023-09-16 | ||

| Enamine | EN300-1984116-1g |

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

1368462-97-8 | 1g |

$770.0 | 2023-09-16 | ||

| Enamine | EN300-1984116-0.05g |

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

1368462-97-8 | 0.05g |

$647.0 | 2023-09-16 | ||

| Enamine | EN300-1984116-0.5g |

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

1368462-97-8 | 0.5g |

$739.0 | 2023-09-16 |

1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

1368462-97-8 (1-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量